molecular formula C28H15NO6 B11647706 2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B11647706
M. Wt: 461.4 g/mol
InChI Key: ONDULTXQVVLINI-UHFFFAOYSA-N
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Description

2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .

Scientific Research Applications

2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its quinone structure allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets can vary depending on the specific application, but common pathways include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid
  • 2,6-Anthraquinone dicarboxylic acid
  • 9,10-Dioxoanthracene-2,6-dicarboxylic acid

Uniqueness

Compared to these similar compounds, 2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid stands out due to its additional functional groups and complex structure, which provide unique chemical and physical properties.

Properties

Molecular Formula

C28H15NO6

Molecular Weight

461.4 g/mol

IUPAC Name

2-(2-methyl-9,10-dioxoanthracen-1-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C28H15NO6/c1-13-9-10-18-22(25(31)16-6-3-2-5-15(16)24(18)30)23(13)29-26(32)19-8-4-7-14-17(28(34)35)11-12-20(21(14)19)27(29)33/h2-12H,1H3,(H,34,35)

InChI Key

ONDULTXQVVLINI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=C6C(=C(C=C5)C(=O)O)C=CC=C6C4=O

Origin of Product

United States

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